3-(2-Phthalimidoethyl)indole
Overview
Description
3-(2-Phthalimidoethyl)indole, also known as CX5461, is a small molecule that has gained attention among scientists due to its promising anticancer properties. It is a type of chemical entity .
Synthesis Analysis
The synthesis of indole derivatives, including this compound, involves various strategies. Indole synthesis involves a two-step reaction, which is highly influenced by reaction thermodynamics . The synthesis of indole derivatives in water has also been reported .Molecular Structure Analysis
The molecular formula of this compound is C18H14N2O2 . Its average mass is 290.316 Da . The molecule has a density of 1.4±0.1 g/cm3, a boiling point of 518.9±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C .Chemical Reactions Analysis
Indole derivatives, including this compound, have been used in various chemical reactions. For instance, they have been used in the construction of chiral permanent porous hydrogen-bonded frameworks for heterogeneous asymmetric catalysis .Physical and Chemical Properties Analysis
This compound has a molar refractivity of 83.7±0.3 cm3, a polar surface area of 53 Å2, and a polarizability of 33.2±0.5 10-24 cm3 . It also has a surface tension of 66.6±3.0 dyne/cm and a molar volume of 213.3±3.0 cm3 .Scientific Research Applications
Synthesis and Chemical Properties
Palladium-Catalyzed Ligand-Free Double Cyclization Reactions : A novel approach involving palladium-catalyzed ligand-free double cyclization reactions has been developed to efficiently synthesize 3-(1'-indolyl)-phthalides, combining indole and phthalide scaffolds. This method, which uses only 1.0 mol % of catalyst loading, highlights the compound's significance in the synthesis of bioactive molecules under mild conditions (Yuan et al., 2020).
Biological Activities and Applications
Antioxidant, Antibacterial, and Antibiofilm Agents : Indole derivatives, including those related to 3-(2-Phthalimidoethyl)indole, have been synthesized and evaluated for their antioxidant and antibacterial properties. Certain analogues have shown potent antibacterial activity and the ability to inhibit biofilm formation, indicating their potential in addressing microbial resistance and infection control (Sharma et al., 2017).
Chemical Modifications for Enhanced Biological Effects
Cancer Chemotherapy and Drug Design : Research into indole-3-carbinol (I3C) and its derivatives, which share a structural resemblance with this compound, focuses on their application in cancer chemotherapy. I3C and its metabolite bis(3'-indolyl)methane (DIM) have shown to induce apoptosis, growth inhibition, and antiangiogenic activities in various cancer models. These findings support the development of indole-based derivatives as potential anticancer agents (Safe et al., 2008).
Environmental Applications
Indole Degradation by Bacterial Strains : A study on Burkholderia sp. IDO3, an indole-degrading bacterium, highlights the environmental relevance of indole-based compounds. This strain exhibits superior degradation capability, potentially offering a biological solution for the bioremediation of indole-contaminated environments. The findings contribute to the understanding of microbial pathways for indole degradation and their application in environmental management (Ma et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-(1H-indol-3-yl)ethyl]isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17-14-6-1-2-7-15(14)18(22)20(17)10-9-12-11-19-16-8-4-3-5-13(12)16/h1-8,11,19H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQDVULJSRMFJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302252 | |
Record name | 3-(2-Phthalimidoethyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40302252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15741-71-6 | |
Record name | 15741-71-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149842 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2-Phthalimidoethyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40302252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.